

N-Methyl-DL-alanine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-N-Me-DL-Ala-OH*

Cat. No.: *B554873*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-DL-alanine is a non-proteinogenic amino acid derivative utilized in various research and development applications, including peptide synthesis and neuroscience.^[1] Its structural modification, the methylation of the amino group, imparts unique physicochemical properties that can enhance the stability and bioavailability of peptides. This guide provides a comprehensive overview of the safety, handling, and toxicological profile of N-Methyl-DL-alanine to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

The hazard classification of N-Methyl-DL-alanine is not uniformly established across all suppliers and regulatory bodies. Some safety data sheets (SDS) indicate that it is not a hazardous substance under the 2012 OSHA Hazard Communication Standard.^[2] However, other sources provide a GHS classification indicating potential hazards. This discrepancy underscores the importance of handling the substance with care, assuming a conservative approach to safety.

One aggregated GHS classification from the ECHA C&L Inventory reports the following hazards^[3]:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.

- Skin Irritation (Category 2): Causes skin irritation.
- Eye Irritation (Category 2A): Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Due to this conflicting information, it is prudent to handle N-Methyl-DL-alanine as a potentially hazardous substance.

Toxicological Data

Comprehensive toxicological data for N-Methyl-DL-alanine is not readily available in published literature. The toxicological properties have not been fully investigated.[\[2\]](#) No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for N-Methyl-DL-alanine have been identified.

For context, a structurally related compound, β -N-methylamino-L-alanine (BMAA), has been studied for its neurotoxicity. In a mouse model, the presumptive intraperitoneal LD50 of L-BMAA was determined to be 3 mg/g of body weight, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 2 mg/g of body weight.[\[4\]](#) It is crucial to note that this data is for a different, though related, compound and should not be directly extrapolated to N-Methyl-DL-alanine.

Table 1: Summary of Toxicological Data

Parameter	Value	Species	Route	Reference
N-Methyl-DL-alanine				
Acute Oral Toxicity (LD50)	Data not available	-	-	[2]
Skin Corrosion/Irritation	Causes skin irritation (GHS Category 2)	-	-	[3]
Eye Damage/Irritation	Causes serious eye irritation (GHS Category 2A)	-	-	[3]
Respiratory Irritation	May cause respiratory irritation (GHS Category 3)	-	-	[3]
β-N-methylamino-L-alanine (BMAA) (for reference)				
Presumptive LD50	3 mg/g	Mouse	Intraperitoneal	[4]
LOAEL	2 mg/g	Mouse	Intraperitoneal	[4]

Physicochemical Properties

Understanding the physicochemical properties of N-Methyl-DL-alanine is essential for its safe handling and use in experimental settings.

Table 2: Physicochemical Properties of N-Methyl-DL-alanine

Property	Value	Reference
Chemical Formula	C4H9NO2	[3]
Molecular Weight	103.12 g/mol	[3]
CAS Number	600-21-5	[3]
Appearance	White to off-white crystalline powder	[5]
Melting Point	289 °C (decomposes)	[6]
Solubility	Soluble in water	[7]
logP (calculated)	-2.5	[3]
pKa (calculated)	Not available	-
Vapor Pressure	Not available	-
Density	Not available	-

Experimental Protocols

The following are summaries of standard experimental protocols relevant to assessing the potential hazards of N-Methyl-DL-alanine. These are based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

- Animal Selection: Healthy, young adult rodents (typically rats) of a single sex are used.
- Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing.
- Dosing: A single dose of the substance is administered by gavage. The test proceeds in a stepwise manner using a limited number of animals at each step.

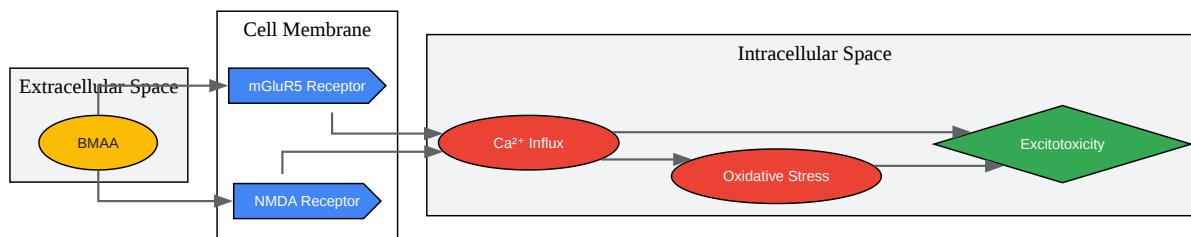
- Observation: Animals are observed for mortality and clinical signs of toxicity at least twice on the day of dosing and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

Acute Dermal Irritation/Corrosion (OECD 404)

This protocol assesses the potential of a substance to cause skin irritation or corrosion.

- Animal Selection: Albino rabbits are the preferred species for this test.
- Preparation: The fur on the dorsal area of the trunk of the animal is clipped.
- Application: A small amount (0.5 g for a solid) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
- Exposure: The exposure period is typically 4 hours.
- Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days to assess the reversibility of any effects.

Acute Eye Irritation/Corrosion (OECD 405)


This test evaluates the potential of a substance to cause eye irritation or corrosion.

- Animal Selection: Albino rabbits are typically used.
- Application: A single dose of the test substance (e.g., 0.1 mL for a liquid or a small amount of solid) is applied into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The observation period can be extended to assess the reversibility of lesions.

Biological Activity and Signaling Pathways

Direct and detailed information on the signaling pathways affected by N-Methyl-DL-alanine is limited. It is known to be used in studies of amino acid transport mechanisms.

A structurally similar compound, the neurotoxin β -N-methylamino-L-alanine (BMAA), has been shown to act as an agonist at N-methyl-D-aspartate (NMDA) and metabotropic glutamate 5 (mGluR5) receptors.^[6] Activation of these receptors can lead to an influx of calcium ions and subsequent downstream signaling cascades, which, if overactivated, can result in excitotoxicity and oxidative stress. While this pathway is for a related compound, it provides a plausible area for investigation for N-Methyl-DL-alanine's potential neurological effects.

[Click to download full resolution via product page](#)

Caption: Putative signaling pathway for the related neurotoxin BMAA.

Safe Handling and Storage Personal Protective Equipment (PPE)

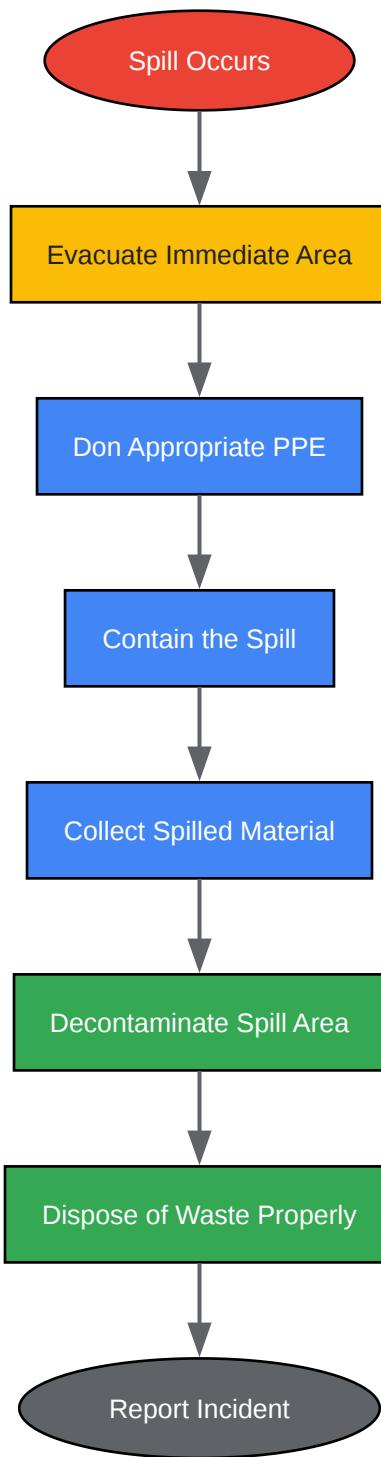
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If handling as a powder and dust may be generated, use a NIOSH-approved respirator with a particulate filter.

Handling

- Work in a well-ventilated area, preferably in a chemical fume hood.[5]
- Avoid contact with skin, eyes, and clothing.
- Avoid generating dust.
- Wash hands thoroughly after handling.

Storage

- Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
- Store away from incompatible materials such as strong oxidizing agents.


Emergency Procedures

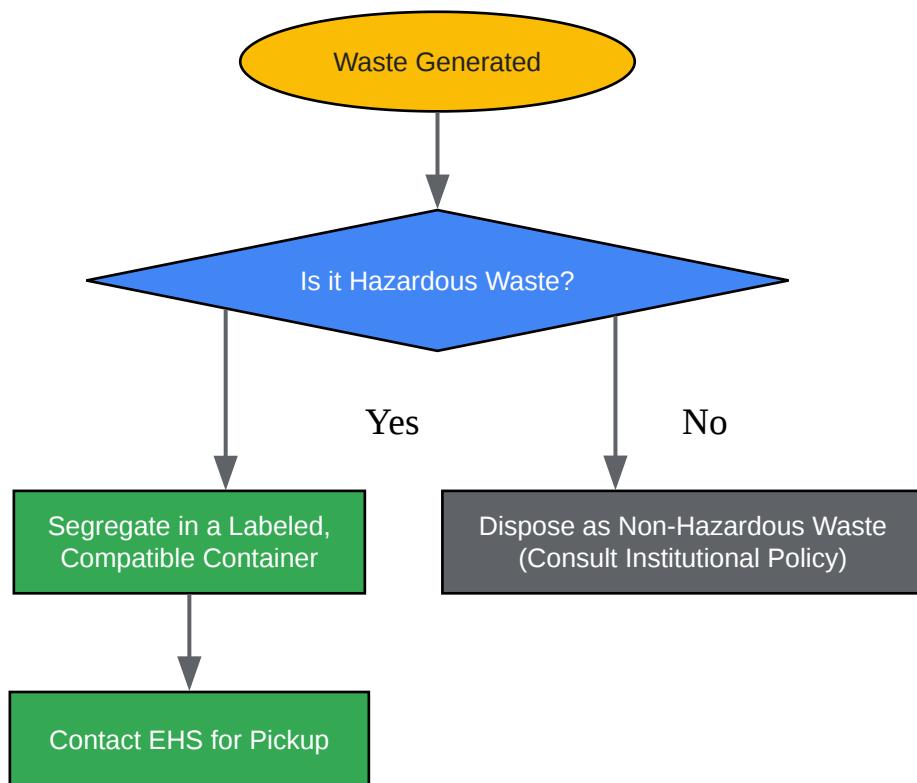
First-Aid Measures

- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
- Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

Accidental Release

In the event of a spill, follow these procedures:

[Click to download full resolution via product page](#)


Caption: Workflow for responding to an accidental release.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
- Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NO_x).[8]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Dispose of N-Methyl-DL-alanine and any contaminated materials as hazardous chemical waste. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

[Click to download full resolution via product page](#)

Caption: Decision process for the disposal of N-Methyl-DL-alanine waste.

Conclusion

While N-Methyl-DL-alanine is a valuable compound in research and development, the available safety and toxicological data are limited and at times conflicting. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this substance with a high degree of caution, adhering to the safety protocols outlined in this guide. The use of appropriate personal protective equipment, proper handling and storage procedures, and a clear understanding of emergency protocols are essential for ensuring a safe laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acute β -N-Methylamino-L-alanine Toxicity in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 7. N-methyl alanine, 600-21-5 [thegoodscentscompany.com]
- 8. N-Methyl-L-Alanine | C4H9NO2 | CID 5288725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methyl-DL-alanine: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554873#n-methyl-dl-alanine-safety-and-handling\]](https://www.benchchem.com/product/b554873#n-methyl-dl-alanine-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com